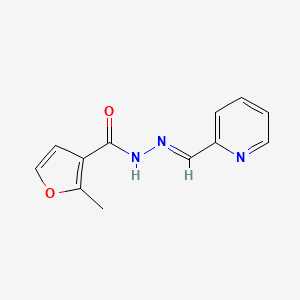![molecular formula C13H12N2O2S B11672017 N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672017.png)
N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(Z)-(3-Hydroxyphenyl)methyliden]-2-(Thiophen-2-yl)acetohydrazid ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein einer Hydroxyphenylgruppe, eines Thiophenrings und einer Acetohydrazid-Einheit aus, die zu ihren besonderen chemischen Eigenschaften beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(Z)-(3-Hydroxyphenyl)methyliden]-2-(Thiophen-2-yl)acetohydrazid beinhaltet typischerweise die Kondensation von 3-Hydroxybenzaldehyd mit 2-(Thiophen-2-yl)acetohydrazid unter bestimmten Reaktionsbedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei eine katalytische Menge an Säure oder Base hinzugefügt wird, um den Kondensationsprozess zu erleichtern. Das Reaktionsgemisch wird dann mehrere Stunden lang unter Rückfluss erhitzt, um die vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsverfahren
Obwohl die industriellen Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, ist es wahrscheinlich, dass ähnliche Synthesewege in größerem Maßstab eingesetzt werden, wobei die Reaktionsbedingungen optimiert werden, um Ausbeute und Reinheit zu verbessern. Der Einsatz von Durchflussreaktoren und anderen fortschrittlichen Techniken kann ebenfalls untersucht werden, um die Effizienz des Produktionsprozesses zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-[(Z)-(3-Hydroxyphenyl)methyliden]-2-(Thiophen-2-yl)acetohydrazid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyphenylgruppe kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Die Iminbindung kann reduziert werden, um das entsprechende Amin zu bilden.
Substitution: Der Thiophenring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Elektrophile Substitutionsreaktionen können mit Reagenzien wie Brom oder Chlorierungsmitteln durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinone, die von der Hydroxyphenylgruppe abgeleitet sind.
Reduktion: Amine, die aus der Reduktion der Iminbindung resultieren.
Substitution: Halogenierte Derivate des Thiophenrings.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebsaktivitäten.
Medizin: Studiert auf seine potenziellen therapeutischen Anwendungen, einschließlich der Entwicklung von Medikamenten.
Industrie: Verwendet bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von N'-[(Z)-(3-Hydroxyphenyl)methyliden]-2-(Thiophen-2-yl)acetohydrazid ist nicht vollständig geklärt, aber es wird angenommen, dass er Wechselwirkungen mit bestimmten molekularen Zielstrukturen und -wegen beinhaltet. Die Hydroxyphenylgruppe kann mit Enzymen oder Rezeptoren interagieren, während der Thiophenring eine Rolle bei der Modulation der Aktivität der Verbindung spielen könnte. Weitere Forschung ist erforderlich, um die genauen molekularen Mechanismen aufzuklären, die beteiligt sind.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the thiophene ring could play a role in modulating the compound’s activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(3-Hydroxyphenyl)methyliden]-2-(Thiophen-2-yl)acetohydrazid
- N'-[(3,4-Dihydroxyphenyl)methyliden]-2-(1H-Indol-3-yl)acetohydrazid
Einzigartigkeit
N'-[(Z)-(3-Hydroxyphenyl)methyliden]-2-(Thiophen-2-yl)acetohydrazid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. der Z-Konfiguration der Iminbindung und dem Vorhandensein sowohl von Hydroxyphenyl- als auch von Thiophengruppen
Eigenschaften
Molekularformel |
C13H12N2O2S |
|---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H12N2O2S/c16-11-4-1-3-10(7-11)9-14-15-13(17)8-12-5-2-6-18-12/h1-7,9,16H,8H2,(H,15,17)/b14-9- |
InChI-Schlüssel |
KHLYASCATBZOQV-ZROIWOOFSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)/C=N\NC(=O)CC2=CC=CS2 |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)

![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11671958.png)
![3-(4-Methoxy-phenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671981.png)


![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672004.png)

![(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11672029.png)
![N-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11672031.png)
